4'-(1,3-Dioxolan-2-YL)-3-methylbenzophenone
Overview
Description
4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone is an organic compound that features a benzophenone core substituted with a 1,3-dioxolane ring and a methyl group
Mechanism of Action
Target of Action
Compounds with a dioxolane ring, such as this one, are often used in the synthesis of various pharmaceuticals and may interact with a wide range of biological targets .
Mode of Action
Dioxolane compounds are known to be involved in various chemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Biochemical Pathways
For instance, some dioxolane compounds have been used in the synthesis of azoxybenzenes, which are known to have various biological activities .
Pharmacokinetics
For instance, the presence of the dioxolane ring might influence the compound’s solubility, which could affect its absorption and distribution .
Result of Action
Compounds containing a dioxolane ring have been associated with a variety of biological activities, depending on their specific chemical structure .
Action Environment
The action, efficacy, and stability of 4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of dioxolane compounds . Additionally, factors such as temperature and the presence of other chemicals can also influence the compound’s action and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone typically involves the formation of the 1,3-dioxolane ring through the acetalization of a carbonyl compound with ethylene glycol in the presence of an acid catalyst . The benzophenone core can be introduced via Friedel-Crafts acylation of an appropriate aromatic compound with a benzoyl chloride derivative . The methyl group can be introduced through alkylation reactions using methyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used in the acylation step, while strong acids like p-toluenesulfonic acid are employed for the acetalization process .
Chemical Reactions Analysis
Types of Reactions
4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone can undergo various chemical reactions, including:
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens (e.g., bromine), alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar ring structure but lacking the benzophenone core.
Benzophenone: The parent compound without the 1,3-dioxolane ring.
4-Methylbenzophenone: Similar structure but without the 1,3-dioxolane ring.
Uniqueness
4’-(1,3-Dioxolan-2-YL)-3-methylbenzophenone is unique due to the combination of the 1,3-dioxolane ring and the benzophenone core, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
IUPAC Name |
[4-(1,3-dioxolan-2-yl)phenyl]-(3-methylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-3-2-4-15(11-12)16(18)13-5-7-14(8-6-13)17-19-9-10-20-17/h2-8,11,17H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXRCXYMCBVLFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645096 | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898759-82-5 | |
Record name | Methanone, [4-(1,3-dioxolan-2-yl)phenyl](3-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898759-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [4-(1,3-Dioxolan-2-yl)phenyl](3-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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